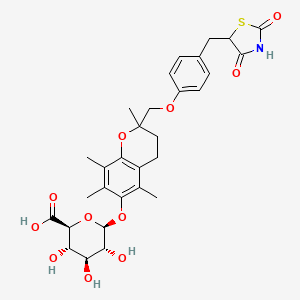
Troglitazone glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Troglitazone glucuronide is a metabolite of troglitazone, a thiazolidinedione antidiabetic agent. Troglitazone was initially approved for the treatment of type II diabetes mellitus but was withdrawn from the market due to hepatotoxicity concerns . This compound is formed through the glucuronidation pathway, which is one of the primary metabolic routes for troglitazone in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Troglitazone glucuronide is synthesized through the glucuronidation of troglitazone. This process involves the conjugation of troglitazone with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is optimized to ensure high yield and purity of the glucuronide product .
Analyse Chemischer Reaktionen
Types of Reactions: Troglitazone glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions can further metabolize the compound into various oxidative products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Troglitazone and glucuronic acid.
Oxidation: Various oxidative metabolites, including quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Troglitazone glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation pathways and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and potential toxicological effects.
Medicine: Studied for its pharmacokinetic properties and its impact on the efficacy and safety of troglitazone.
Wirkmechanismus
Troglitazone glucuronide exerts its effects primarily through its parent compound, troglitazone. Troglitazone acts by binding to peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This binding regulates the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose metabolism . The glucuronidation of troglitazone is a detoxification pathway that enhances its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
- Pioglitazone glucuronide
- Rosiglitazone glucuronide
Comparison: Troglitazone glucuronide is unique due to its association with the hepatotoxicity of its parent compound, troglitazone. Unlike pioglitazone and rosiglitazone, which have better safety profiles, troglitazone was withdrawn from the market due to severe liver toxicity . The glucuronide metabolites of pioglitazone and rosiglitazone are also formed through similar glucuronidation pathways but do not exhibit the same level of toxicity .
Eigenschaften
Molekularformel |
C30H35NO11S |
|---|---|
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1 |
InChI-Schlüssel |
NUTWTXPQUHCSIQ-UDHKOBQGSA-N |
Isomerische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


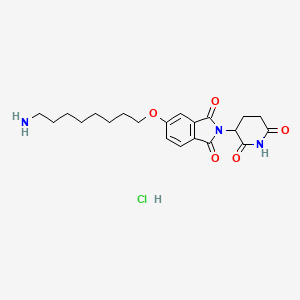
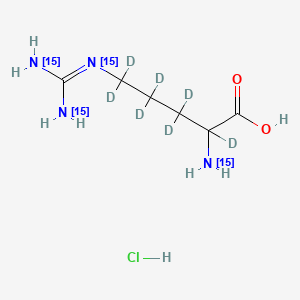
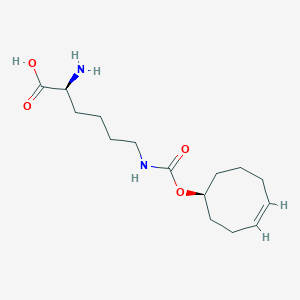
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
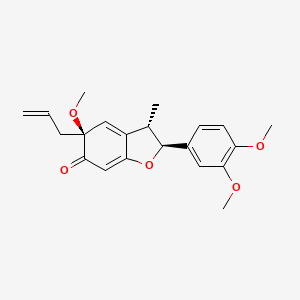
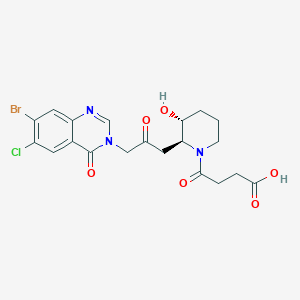
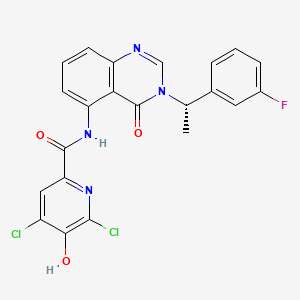
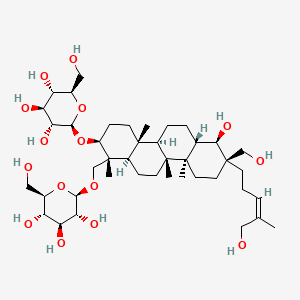
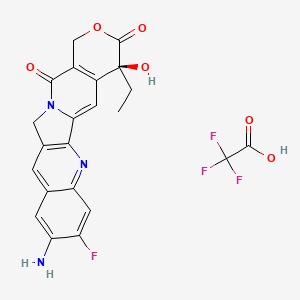
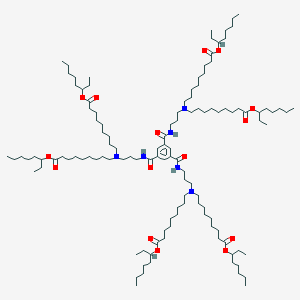
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
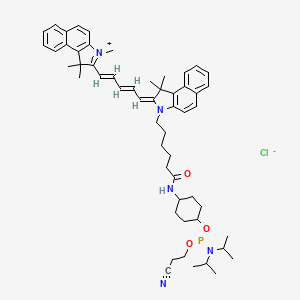
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
